2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
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Overview
Description
2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide is an organic compound with the molecular formula C8H4ClF4NO It is a solid at room temperature and is known for its unique chemical structure, which includes a chloroacetamide group and a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves the reaction of 2,3,5,6-tetrafluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tetrafluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide is unique due to the presence of the tetrafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the tetrafluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJOSKDYPMJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)NC(=O)CCl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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